Methyl 4-(3-pyridyl)butyrate
Overview
Description
Methyl 4-(3-pyridyl)butyrate is an organic compound with the molecular formula C10H13NO2 It is a derivative of butyric acid, where the butyric acid moiety is attached to a pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(3-pyridyl)butyrate can be synthesized through several methods. One common approach involves the esterification of 4-(3-pyridyl)butyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-pyridyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-pyridyl)butyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-(3-pyridyl)butanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-(3-pyridyl)butyric acid.
Reduction: 4-(3-pyridyl)butanol.
Substitution: Various substituted pyridylbutyrates depending on the electrophile used.
Scientific Research Applications
Methyl 4-(3-pyridyl)butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those related to nicotine analogs.
Biology: The compound is studied for its potential effects on biological systems, especially in the context of nicotine metabolism and its analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(3-pyridyl)butyrate is primarily related to its structural similarity to nicotine metabolites. It can interact with nicotinic acetylcholine receptors, influencing neurotransmission. The ester group can be hydrolyzed in vivo to release 4-(3-pyridyl)butyric acid, which may further undergo metabolic transformations.
Comparison with Similar Compounds
4-(3-Pyridyl)butyric acid: The parent acid of methyl 4-(3-pyridyl)butyrate.
Methyl 3-pyridylacetate: Another ester with a similar pyridine moiety but a different alkyl chain length.
Nicotine: A structurally related compound with significant biological activity.
Uniqueness: this compound is unique due to its specific ester linkage and the position of the pyridine ring. This structural configuration imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-pyridin-3-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-2-4-9-5-3-7-11-8-9/h3,5,7-8H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWZIKFYMWMLGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169374 | |
Record name | Methyl 4-(3-pyridyl)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17270-45-0 | |
Record name | Methyl 4-(3-pyridyl)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(3-pyridyl)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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